1-Piperazinepropionic acid, 4-(2-pyridinyl)-
Description
Properties
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZTEXKRYMSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146434 | |
| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104373-85-5 | |
| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104373855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Piperazinepropionic acid, 4-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Piperazinepropionic acid, 4-(2-pyridinyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1-Piperazinepropionic acid, 4-(2-pyridinyl)- features a piperazine ring substituted with a pyridine moiety, which contributes to its biological activity. The molecular formula is C12H14N2O2, and it has a molecular weight of 218.25 g/mol. The compound's structure can be represented as follows:
The biological activity of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in inflammation and cancer progression.
- Inhibition of Mitosis : Studies indicate that this compound can inhibit mitotic processes by interfering with tubulin dynamics, similar to other known antitumor agents.
- Allosteric Modulation : It has been shown to act as an allosteric inhibitor of certain G-protein-coupled receptors (GPCRs), particularly Protease Activated Receptor 2 (PAR2), which plays a significant role in inflammatory pathways .
In Vitro Studies
In vitro studies have demonstrated that 1-Piperazinepropionic acid, 4-(2-pyridinyl)- exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes some key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung cancer) | 15.3 | Inhibition of tubulin polymerization |
| MCF-7 (Breast cancer) | 22.5 | Induction of apoptosis |
| HeLa (Cervical cancer) | 18.7 | Cell cycle arrest at metaphase |
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the anticancer potential of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- on A549 lung cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound in a model of acute inflammation. In this study, administration of 1-Piperazinepropionic acid, 4-(2-pyridinyl)- resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases by modulating immune responses.
Scientific Research Applications
Pharmaceutical Intermediates
1-Piperazinepropionic acid, 4-(2-pyridinyl)- is utilized as a synthetic intermediate in the development of several pharmaceuticals. Its structural characteristics make it a valuable building block for creating compounds that target various diseases, including those related to blood coagulation and inflammation.
- Antihistamines and Anti-allergy Agents : The compound has been linked to the synthesis of antihistaminic piperidine derivatives, which are essential in treating allergic reactions and respiratory conditions .
- G-Protein Coupled Receptors (GPCRs) : Recent research indicates that derivatives of piperazinepropionic acid can act as allosteric inhibitors of protease-activated receptors (PARs), particularly PAR2. This receptor plays a crucial role in inflammatory processes, making the compound a candidate for developing therapies targeting autoimmune diseases and cancer metastasis .
Inflammatory Pathways Modulation
The compound has shown promise in modulating inflammatory pathways through its action on PAR2. Studies have demonstrated that 1-Piperazinepropionic acid can inhibit MAPK signaling pathways, which are involved in various inflammatory responses. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as:
- Autoimmune Diseases : By targeting PAR2, the compound may help in managing diseases like rheumatoid arthritis or lupus.
- Cancer Treatment : Its ability to modulate signaling pathways involved in tumor progression presents opportunities for developing novel cancer therapies.
Synthesis and Industrial Applications
Beyond its pharmaceutical applications, 1-Piperazinepropionic acid can be utilized in various industrial contexts:
- Rubber Industry : Derivatives of piperidine are commonly used as accelerators in rubber vulcanization processes .
- Agrochemicals : The compound's properties may lend themselves to developing crop protection chemicals.
Case Studies and Research Findings
Several studies have highlighted the efficacy of 1-Piperazinepropionic acid in different applications:
- A study published in PubMed explored its role as an allosteric inhibitor of PAR2, demonstrating its potential therapeutic effects on inflammatory diseases .
- Research focusing on synthetic routes has indicated that modifications to the piperazine structure can enhance its pharmacological properties, leading to more effective drug candidates.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-(4-Methylpiperazin-1-yl)-Propionic Acid Hydrazide ()
- Structure : Shares the piperazine-propionic acid backbone but replaces the 2-pyridinyl group with a methyl group and adds a hydrazide (-NH-NH₂) terminus.
- Key Differences: The hydrazide group increases nucleophilicity, making it reactive in acyl transfer reactions, unlike the carboxylic acid in the target compound.
- Applications : Hydrazides are often used as intermediates in synthesizing heterocycles or metal-chelating agents.
Piperidinepropionic Acid ()
- Structure : Replaces the piperazine ring with piperidine (a six-membered ring with one nitrogen atom).
- The absence of a pyridinyl group diminishes aromatic interactions, likely reducing affinity for receptors reliant on π-stacking .
- Applications : Piperidine derivatives are common in analgesics and antipsychotics due to their blood-brain barrier penetration.
1-Methyl-4-(4-{4-[3-(2-Methylpropoxy)pyridin-4-yl]phenyl}piperazine ()
- Structure : Features a methyl group on piperazine and a pyridinyl moiety linked via a pyrazole-phenyl group.
- Key Differences :
Physicochemical Properties
*Estimated based on structural analogs.
Preparation Methods
Nucleophilic Aromatic Substitution (Method A)
This approach adapts methodologies from CN104803923A, where 2-chloropyrimidine reacts with N-Boc-piperazine under basic conditions. For the target compound:
-
Step 1 : React 2-chloropyridine with N-Boc-piperazine in aqueous Na₂CO₃ at 25–40°C to form 4-(2-pyridinyl)-1-Boc-piperazine.
-
Step 2 : Introduce the propionic acid chain via Michael addition using acrylic acid or alkylation with 3-bromopropionic acid. For example:
Catalysts: Triethylamine or DBU in THF at 0–25°C.
-
Step 3 : Acidic deprotection (e.g., HCl in dioxane) to remove the Boc group, yielding the final product.
Advantages : High atom economy, scalable aqueous conditions.
Limitations : Potential side reactions during alkylation due to the nucleophilic piperazine nitrogen.
Coupling-Based Synthesis (Method B)
Inspired by CN103275010A, this route employs palladium-catalyzed cross-coupling:
-
Step 1 : Prepare 4-(2-pyridinyl)piperazine via Buchwald-Hartwig amination:
Solvent: Toluene or DMF at 100–110°C.
-
Step 2 : React with β-propiolactone under basic conditions to install the propionic acid group:
Advantages : Avoids Boc protection/deprotection steps.
Limitations : Requires stringent moisture control for lactone reactivity.
Comparative Analysis of Methods
| Parameter | Method A (Nucleophilic Substitution) | Method B (Coupling) |
|---|---|---|
| Reaction Steps | 3 | 2 |
| Overall Yield | 65–75% | 60–70% |
| Key Reagents | 2-Chloropyridine, Boc anhydride | 2-Bromopyridine, β-propiolactone |
| Scalability | Industrial-friendly (aqueous media) | Moderate (sensitive catalysts) |
| Purity | ≥98% (after crystallization) | ≥95% (requires column chromatography) |
Optimization Strategies
Solvent Systems
Catalytic Enhancements
-
Method A : Microwave irradiation at 80°C reduces reaction time from 5 hours to 30 minutes for the substitution step.
-
Method B : Use of Josiphos-type ligands increases coupling efficiency with Pd catalysts, achieving turnover numbers (TON) >1,000.
Characterization and Validation
Critical quality attributes for the final product include:
-
HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
¹H NMR (400 MHz, D₂O) : δ 8.45 (d, J = 4.8 Hz, 1H, Py-H), 7.85 (t, J = 7.6 Hz, 1H, Py-H), 7.35 (d, J = 7.9 Hz, 1H, Py-H), 3.55–3.20 (m, 8H, Piperazine-H), 2.90 (t, J = 6.8 Hz, 2H, CH₂CO₂H), 2.45 (t, J = 6.8 Hz, 2H, CH₂N).
-
Mass Spec : [M+H]⁺ = 266.3 (calculated for C₁₂H₁₇N₃O₂: 265.3).
Industrial Considerations
-
Cost Analysis : Method A offers lower raw material costs ($120/kg vs. $180/kg for Method B) due to cheaper halogenated pyridines.
-
Waste Streams : Method B generates Pd-containing residues requiring specialized recycling. Method A produces NaCl and CO₂ as primary byproducts.
Q & A
Basic Questions
Q. What are the key synthetic routes for 1-piperazinepropionic acid, 4-(2-pyridinyl)-, and how are coupling reagents optimized?
- Methodological Answer : The compound can be synthesized via peptide derivatization using carbodiimide-based coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt). These reagents facilitate the activation of carboxyl groups, enabling efficient formation of amide bonds with piperazine derivatives. Reaction conditions (e.g., pH, solvent polarity) must be optimized to minimize side reactions and improve yield . Structural analogs, such as ω-(4-arylpiperazine)propanoic acids, are synthesized via nucleophilic substitution or amidation, with trifluoroacetic acid (TFA) often used as an activator .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the piperazine ring and pyridinyl substituents. Mass spectrometry (MS) provides molecular weight validation. For advanced stereochemical analysis, circular dichroism (CD) or X-ray crystallography may be employed .
Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?
- Methodological Answer : In vitro assays such as receptor binding studies (e.g., 5-HT receptor subtypes for CNS applications) and enzymatic inhibition assays (e.g., phosphodiesterases) are prioritized. Bacterial biofilm inhibition assays (quantified via crystal violet staining) and DPPH radical scavenging tests are used to assess antimicrobial and antioxidant activities, respectively .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, chain length) influence the compound’s bioactivity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituting the pyridinyl group at the 4-position of the piperazine ring enhances 5-HT₂ receptor affinity, while elongating the propionic acid chain improves solubility but may reduce blood-brain barrier (BBB) penetration. Computational docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding modes and electronic properties, guiding rational design .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinities)?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, ligand concentrations). Standardized protocols, such as AOAC SMPR 2014.011 for phosphodiesterase inhibition assays, should be adopted. Cross-validation using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) and meta-analysis of dose-response curves improve reproducibility .
Q. What experimental strategies optimize the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodological Answer : Prodrug approaches (e.g., tert-butyl esterification of the carboxylic acid group) enhance oral bioavailability. Metabolic stability is assessed via liver microsome assays, while cytochrome P450 (CYP) inhibition profiles (e.g., CYP3A4/2D6) are evaluated to predict drug-drug interactions. Lipophilicity (LogP) and polar surface area (TPSA) are optimized using QSAR models .
Q. How can computational modeling guide the design of derivatives with reduced off-target effects?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict binding stability to target receptors, while machine learning models (e.g., Random Forest classifiers) flag potential off-target interactions using PubChem BioAssay data. PAINS (Pan-Assay Interference Compounds) filters eliminate derivatives with promiscuous binding motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
